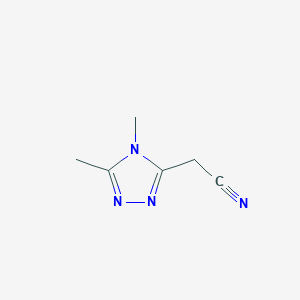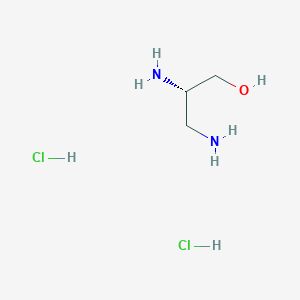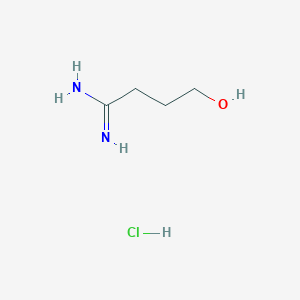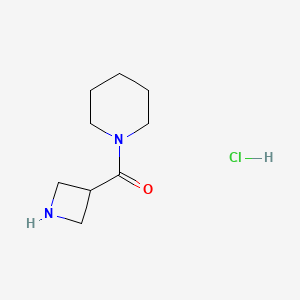
3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid
Vue d'ensemble
Description
3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid is a chemical compound with the molecular formula C11H11F4NO3 . It is a compound that has been studied in various scientific contexts .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid from the available sources .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid is represented by the InChI code: 1S/C9H10FNO.C2HF3O2/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;3-2(4,5)1(6)7/h1-4,11-12H,5-6H2; (H,6,7) . This code provides a unique representation of the compound’s molecular structure .Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving 3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid from the available sources .Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid is 281.21 . It is a powder that should be stored at 4 degrees Celsius .Applications De Recherche Scientifique
Microbial Degradation of Polyfluoroalkyl Chemicals
Researchers have explored the microbial degradation of polyfluoroalkyl chemicals, focusing on their environmental fate. These chemicals, which contain perfluoroalkyl moieties, have widespread industrial and commercial applications. However, their environmental release raises concerns due to their potential transformation into toxic perfluoroalkyl carboxylic and sulfonic acids. The study reviews a decade of environmental biodegradability studies involving microbial culture, activated sludge, soil, and sediment. It aims to bridge knowledge gaps regarding precursor chemicals, evaluates experimental methodologies, and provides insights into microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products (Liu & Avendaño, 2013).
Synthesis of Fluorinated Biphenyl Compounds
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, has been developed. This method overcomes the challenges and high costs associated with previous approaches by utilizing a pilot-scale synthesis from methyl nitrite and 2-fluoro-4-bromoaniline. This process addresses the limitations of using palladium, toxic phenylboronic acid, and the formation of dark decomposition products in previous methods (Qiu et al., 2009).
Review of Fluorinated Alternatives to PFCAs and PFSAs
A review of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been conducted. The study identifies over 20 fluorinated substances used in various industries and assesses their environmental releases, persistence, and exposure to biota and humans. Despite the limited information available, the study raises concerns about the safety of these fluorinated alternatives for humans and the environment and identifies major data gaps that require further research (Wang et al., 2013).
BODIPY-Based Materials in Medical Diagnostics and Treatment
The group of fluorophores known as BODIPY has gained attention for its potential in medical and biological applications. Recent progress in BODIPY design and functionalization allows for its use in medical diagnostics, antimicrobial activity, and the modification of drug micro- and nanocarriers for improved therapeutic effects in cancer treatment. BODIPY's high fluorescent intensity and low toxicity make it a powerful tool for bioimaging, labeling biomolecules, and constructing new multifunctional drug carriers (Marfin et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety information for 3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)azetidin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.C2HF3O2/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;3-2(4,5)1(6)7/h1-4,11-12H,5-6H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKFYATVIPNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)




![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)






